5-(3-Azidopropyl)-UTP •4TEA
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Description
5-(3-Azidopropyl)-UTP •4TEA is a vital component used in biomedical research for its potential applications in drug discovery and nucleic acid labeling . With its azide functional group, this compound offers versatility in click chemistry reactions, enabling the development of targeted therapeutics and diagnostic tools . Its unique structure makes it ideal for studying mRNA translation and investigating nucleoside metabolism in various diseases, including cancer .
Synthesis Analysis
The synthesis of this compound involves a mechanism of inhibiting DNA methyltransferases . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of this compound is C12H18N6O5 . It has a molecular weight of 326.31 g/mol . The structure contains an azide functional group, which is crucial for its reactivity in click chemistry reactions .Chemical Reactions Analysis
This compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is commonly used in click chemistry, a reliable, efficient, and selective chemical reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 326.31 g/mol and a molecular formula of C12H18N6O5 . It is soluble in DMSO and very slightly soluble in water .Mechanism of Action
Future Directions
5-(3-Azidopropyl)-UTP •4TEA plays a pivotal role in the research and development of antiviral medications to combat different viral afflictions such as HIV and herpes . Its distinctive configuration facilitates targeted interaction with viral enzymes, effectively impeding their functionality and thereby suppressing viral replication . This suggests promising future directions in the field of antiviral drug discovery .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 5-(3-Azidopropyl)-UTP •4TEA can be achieved by a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Uridine triphosphate (UTP)", "3-Azidopropanol", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Protection of the 2'- and 3'-hydroxyl groups of UTP with a dimethoxytrityl (DMT) group using DCM and DIC", "Step 2: Deprotection of the 2'- and 3'-hydroxyl groups using methanolic hydrochloric acid", "Step 3: Reaction of the deprotected UTP with 3-azidopropanol in the presence of TEA and DMF to yield 5-(3-Azidopropyl)-UTP", "Step 4: Coupling of 5-(3-Azidopropyl)-UTP with NHS and TEA in DMF to form the activated ester intermediate", "Step 5: Purification of the activated ester intermediate using reverse-phase HPLC", "Step 6: Addition of TEA to the purified activated ester intermediate to form 5-(3-Azidopropyl)-UTP •4TEA", "Step 7: Purification of the final product using reverse-phase HPLC" ] } | |
CAS No. |
1354419-13-8 |
Molecular Formula |
C₃₆H₈₀N₉O₁₅P₃ |
Molecular Weight |
971.99 |
Synonyms |
5-(3-Azidopropyl)-uridine 5’-(tetrahydrogen triphosphate) Compd. with N,N-diethylethanamine (1:4); 5-(3-Azidopropyl)-uridine 5’-Triphosphate •4TEA |
Origin of Product |
United States |
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